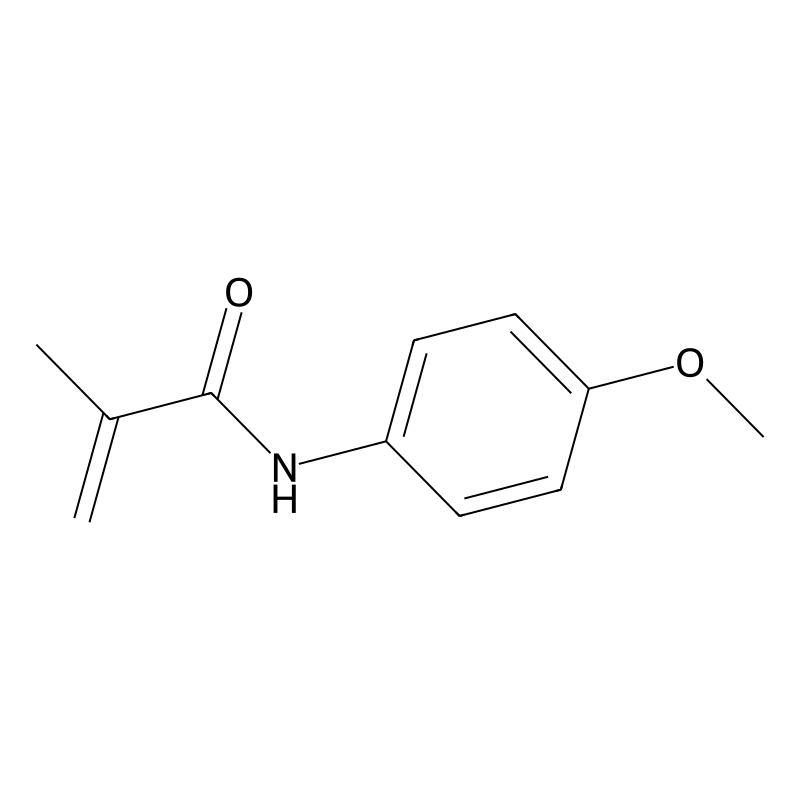

N-(4-Methoxy-phenyl)-2-methyl-acrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Perovskite Solar Cells

Scientific Field: This compound is used in the field of Renewable Energy, specifically in the development of Perovskite Solar Cells (PSCs) .

Application Summary: “N-(4-Methoxy-phenyl)-2-methyl-acrylamide” is used as a component in the design of hole-transporting materials (HTMs) for PSCs . These HTMs play a crucial role in extracting holes from perovskite to metal electrodes, reducing non-radiative recombination at the interface, and thus achieving high efficiency of devices .

Experimental Procedures: Two derivatives of the compound, referred to as CP1 and CP2, were designed with different conjugated p-bridge cores of fused aromatic ring . These were investigated using Density Functional Theory (DFT) and Time-Dependent DFT in combination with Marcus theory .

Results: The designed CP1 and CP2 showed better properties with good stability and high hole mobility compared with the parent compound . The power conversion efficiency (PCE) of the PSC device based on CP1 was found to be 15.91%, which was higher than the 14.78% PCE of the device based on the parent compound .

Application in Organic Synthesis

Scientific Field: This compound is used in the field of Organic Chemistry, specifically in Organic Synthesis .

Application Summary: “N-(4-Methoxy-phenyl)-2-methyl-acrylamide” is used as a precursor in the synthesis of substituted N-phenylmaleimides . These are of considerable interest due to their biological properties and use as intermediates in synthesis .

Experimental Procedures: The synthesis involves two steps starting from maleic anhydride and a substituted aniline, followed by a Diels–Alder reaction with 2,5-dimethylfuran .

Application in Formazan Synthesis

Scientific Field: This compound is used in the field of Organic Chemistry, specifically in the synthesis of Formazan .

Application Summary: “N-(4-Methoxy-phenyl)-2-methyl-acrylamide” is used in the synthesis of a specific formazan . Formazans are a class of organic compounds that are often used as chromogenic substrates in various assays .

Application in Hole Transporting Materials

Scientific Field: This compound is used in the field of Renewable Energy, specifically in the development of Hole Transporting Materials (HTMs) for Perovskite Solar Cells (PSCs) .

Application Summary: “N-(4-Methoxy-phenyl)-2-methyl-acrylamide” is used as a component in the design of HTMs for PSCs . These HTMs play a crucial role in extracting holes from perovskite to metal electrodes, reducing non-radiative recombination at the interface, and thus achieving high efficiency of devices .

Application in Diels–Alder Reaction

Scientific Field: This compound is used in the field of Organic Chemistry, specifically in Diels–Alder Reaction .

Application Summary: “N-(4-Methoxy-phenyl)-2-methyl-acrylamide” is used in a Diels–Alder reaction . This reaction is a method of forming six-membered rings in organic chemistry .

N-(4-Methoxy-phenyl)-2-methyl-acrylamide is an organic compound characterized by its unique structure, which includes a methoxy group and an acrylamide functional group. Its molecular formula is with a molecular weight of approximately 191.23 g/mol. The compound features a phenyl ring substituted with a methoxy group at the para position, linked to a 2-methyl-acrylamide moiety. This structural arrangement contributes to its chemical reactivity and potential biological activity.

- Michael Addition: The compound can act as an electrophile in Michael addition reactions with nucleophiles.

- Polymerization: The acrylamide group allows for radical polymerization, making it useful in creating polymeric materials.

- Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis, yielding the corresponding carboxylic acid and amine.

Research indicates that N-(4-Methoxy-phenyl)-2-methyl-acrylamide exhibits notable biological activities. It has been investigated for its potential as:

- Antiproliferative Agent: Studies suggest it may inhibit the growth of certain cancer cell lines, indicating potential applications in cancer therapy .

- Enzyme Inhibitor: The compound has shown promise as a selective inhibitor of specific kinases, particularly in the context of treating diseases related to epidermal growth factor receptor mutations .

The synthesis of N-(4-Methoxy-phenyl)-2-methyl-acrylamide typically involves the following steps:

- Formation of Methacryloyl Chloride: This is achieved by reacting methacrylic acid with thionyl chloride.

- Reaction with 4-Methoxyaniline: Methacryloyl chloride is then reacted with 4-methoxyaniline under controlled conditions to yield N-(4-Methoxy-phenyl)-2-methyl-acrylamide .

The general procedure includes dissolving 4-methoxyaniline in an organic solvent, followed by the addition of methacryloyl chloride while maintaining an inert atmosphere to prevent moisture interference.

N-(4-Methoxy-phenyl)-2-methyl-acrylamide finds applications in various fields:

- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in oncology.

- Polymer Chemistry: Due to its polymerizable nature, it is used in formulating specialty polymers and coatings.

- Material Science: The compound can be utilized in creating cross-linked networks for various industrial applications.

Interaction studies have focused on understanding how N-(4-Methoxy-phenyl)-2-methyl-acrylamide interacts with biological targets. For instance, its binding affinity to specific receptors and enzymes has been evaluated, revealing insights into its mechanism of action as an enzyme inhibitor . Additionally, studies have explored its interactions with other small molecules to assess synergistic effects in therapeutic contexts.

Several compounds share structural similarities with N-(4-Methoxy-phenyl)-2-methyl-acrylamide. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-(4-Aminophenyl)-2-methyl-acrylamide | Similar amine substitution | Exhibits different biological activity profiles |

| N-(4-Nitrophenyl)-2-methyl-acrylamide | Nitro group instead of methoxy | Known for higher reactivity in electrophilic reactions |

| N-(3-Aminophenyl)-2-methyl-acrylamide | Different substitution pattern | Potentially different selectivity towards biological targets |

| N-(4-Fluorophenyl)-2-methyl-acrylamide | Fluorine substitution | Enhanced lipophilicity may affect bioavailability |

N-(4-Methoxy-phenyl)-2-methyl-acrylamide stands out due to its specific methoxy substitution, which influences both its chemical reactivity and biological interactions.